4-Bromoquinazoline chemical properties and structure
4-Bromoquinazoline chemical properties and structure
An In-depth Technical Guide to 4-Bromoquinazoline: Structure, Properties, and Applications in Drug Discovery
Foreword
As a cornerstone in heterocyclic chemistry, the quinazoline scaffold is of paramount importance in modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, most notably as kinase inhibitors in oncology. Among the various functionalized quinazolines, 4-Bromoquinazoline emerges as a pivotal intermediate—a versatile building block that provides chemists with a reactive handle to construct complex molecular architectures. This guide offers a comprehensive exploration of 4-Bromoquinazoline, from its fundamental chemical properties and structure to its synthesis, reactivity, and critical role in the drug development pipeline. The insights herein are curated for researchers, scientists, and drug development professionals who seek to leverage this compound in their synthetic and medicinal chemistry endeavors.
Core Chemical Identity: Structure and Properties
4-Bromoquinazoline is a heterocyclic aromatic compound composed of a fused benzene and pyrimidine ring system, with a bromine atom substituted at the C4 position.[1] This substitution is critical, as the carbon-bromine bond provides a reactive site for a multitude of chemical transformations.
Caption: 2D Chemical Structure of 4-Bromoquinazoline.
The physicochemical properties of 4-Bromoquinazoline are summarized below. These characteristics are essential for its handling, storage, and application in various reaction conditions.
| Property | Value | Source |
| IUPAC Name | 4-bromoquinazoline | [1][2] |
| CAS Number | 354574-59-7 | [1] |
| Molecular Formula | C₈H₅BrN₂ | [1] |
| Molecular Weight | 209.05 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| InChI Key | WJYKTNSYMVJDBR-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC=C2C(=C1)C(=NC=N2)Br | [1] |
| Storage Temperature | Inert atmosphere, 2-8°C | [2] |
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 4-Bromoquinazoline is achieved through a standard suite of spectroscopic techniques. While publicly available spectra for this specific compound are limited, the expected data can be inferred from its structure and from data on analogous quinazoline derivatives.[3][4][5]
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approximately 7.0-9.0 ppm) corresponding to the five protons on the fused ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.
-
¹³C NMR: The carbon NMR spectrum will display eight signals for the eight unique carbon atoms in the molecule. The carbon atom attached to the bromine (C4) would appear at a characteristic chemical shift.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ and a characteristic [M+2]+ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its natural isotopic abundance (⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for aromatic C-H stretching and C=C/C=N stretching vibrations within the heterocyclic ring system.
Protocol: General Method for Spectroscopic Analysis
This protocol provides a representative framework for the analytical characterization of quinazoline derivatives like 4-Bromoquinazoline.[3]
-
Sample Preparation (NMR): Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, use a standard spectral width (e.g., -2 to 12 ppm) and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a wider spectral width (e.g., 0-200 ppm) with proton decoupling to simplify the spectrum. A longer relaxation delay and a higher number of scans are typically required.
-
-
Mass Spectrometry Acquisition:
-
Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
-
FT-IR Spectroscopy Acquisition:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Record the spectrum over the mid-infrared range (4000–400 cm⁻¹).
-
Synthesis and Chemical Reactivity
The utility of 4-Bromoquinazoline in drug development is intrinsically linked to its synthesis and subsequent reactivity.
Synthesis
While various methods exist for synthesizing the quinazoline core[6][7], a common and direct approach to halogenated quinazolines involves the conversion of a precursor like a quinazolinone (or hydroxyquinazoline). A related transformation for the synthesis of 4-bromoquinoline from 4-hydroxyquinoline uses phosphorus tribromide (PBr₃), a protocol that can be conceptually adapted.[8]
Caption: General workflow for the synthesis of 4-Bromoquinazoline.
Protocol: Synthesis of 4-Bromoquinazoline from Quinazolin-4-one
Causality: This protocol leverages the conversion of the hydroxyl/keto group at the 4-position of quinazolin-4-one into a bromide, which is a superior leaving group for subsequent nucleophilic substitution reactions. Reagents like POBr₃ or PBr₃ are effective for this transformation.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend quinazolin-4-one in a suitable solvent such as acetonitrile or toluene.
-
Reagent Addition: Add a brominating agent (e.g., phosphorus oxybromide, POBr₃) portion-wise or as a solution at room temperature. An excess of the brominating agent is typically used.
-
Heating: Heat the reaction mixture to reflux (e.g., 80-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to 0°C (ice bath) and carefully quench by slowly adding it to a stirred mixture of ice and a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) to neutralize the excess acidic reagent.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Bromoquinazoline.
Chemical Reactivity
The reactivity of 4-Bromoquinazoline is dominated by the C4-Br bond.[9][10] The carbon at the 4-position is electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms. The bromide ion is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SₙAr) .
This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, which is a cornerstone of its application in creating libraries of compounds for drug screening.[11] Furthermore, the C-Br bond is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds to introduce diverse aryl, alkyl, or amino substituents.[12]
Caption: Key reaction pathways for 4-Bromoquinazoline.
Applications in Drug Development
The quinazoline scaffold is a "privileged" structure in medicinal chemistry, and 4-Bromoquinazoline is a key gateway to accessing its therapeutic potential. Its primary application is as an intermediate in the synthesis of kinase inhibitors for cancer therapy.[11][13]
Many potent Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core.[11][14] The synthesis of these molecules often proceeds through a key step where 4-Bromoquinazoline (or its chlorinated analogue) is reacted with a substituted aniline. The nitrogen of the aniline acts as a nucleophile, displacing the bromide at the C4 position.
This strategic importance makes 4-Bromoquinazoline an invaluable tool for:
-
Lead Discovery: Rapidly synthesizing libraries of analogues by varying the nucleophile or coupling partner to explore structure-activity relationships (SAR).[15]
-
Lead Optimization: Fine-tuning the properties of a lead compound by introducing different substituents at the 4-position to improve potency, selectivity, or pharmacokinetic profiles.
-
Development of Novel Therapeutics: Serving as a starting point for designing inhibitors against other protein kinases and therapeutic targets.[4]
Caption: Role of 4-Bromoquinazoline in a drug discovery workflow.
Safety and Handling
As with any laboratory chemical, proper handling of 4-Bromoquinazoline is essential. According to safety data sheets, it is classified as harmful and an irritant.[2][16]
-
Hazard Statements:
-
Precautions for Safe Handling:
-
Handle in a well-ventilated place, preferably under a chemical fume hood.[16][17]
-
Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18]
-
Avoid contact with skin and eyes.[16]
-
Avoid the formation of dust and aerosols.[16]
-
Wash hands thoroughly after handling.[17]
-
-
Conditions for Safe Storage:
References
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Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate. [Link]
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6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. Acme Bioscience. [Link]
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DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Center for Biotechnology Information. [Link]
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Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI. [Link]
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Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. PubMed. [Link]
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Chemical Reactivity. Michigan State University Chemistry. [Link]
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Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]
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Reactivity of Organic Molecules. Chemistry LibreTexts. [Link]
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Reactivity series. Wikipedia. [Link]
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